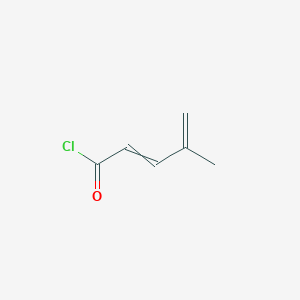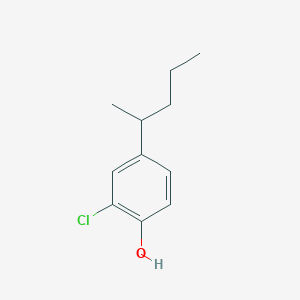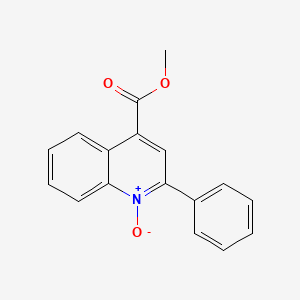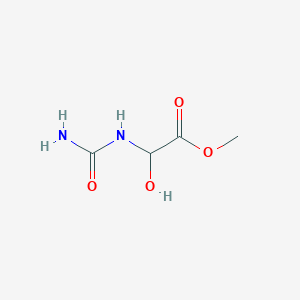
Methyl (carbamoylamino)(hydroxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (carbamoylamino)(hydroxy)acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group (–CONH2) attached to a methyl ester group (–COOCH3) and a hydroxyl group (–OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (carbamoylamino)(hydroxy)acetate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific temperature and pH to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (carbamoylamino)(hydroxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of methyl (carbamoylamino)glyoxylate.
Reduction: Formation of methyl (aminomethyl)(hydroxy)acetate.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl (carbamoylamino)(hydroxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl (carbamoylamino)(hydroxy)acetate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: Similar structure but lacks the hydroxyl group.
Ethyl (carbamoylamino)(hydroxy)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (carbamoylamino)(methoxy)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl (carbamoylamino)(hydroxy)acetate is unique due to the presence of both a carbamoyl group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
64732-07-6 |
|---|---|
Fórmula molecular |
C4H8N2O4 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
methyl 2-(carbamoylamino)-2-hydroxyacetate |
InChI |
InChI=1S/C4H8N2O4/c1-10-3(8)2(7)6-4(5)9/h2,7H,1H3,(H3,5,6,9) |
Clave InChI |
WMSMNORPZCFAQA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
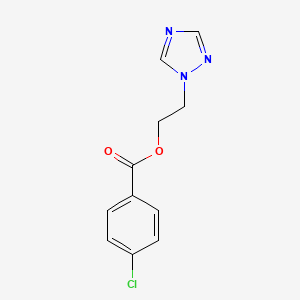
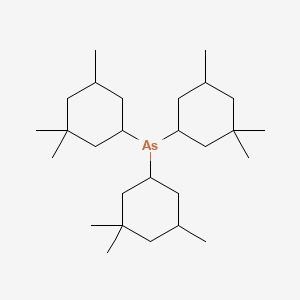
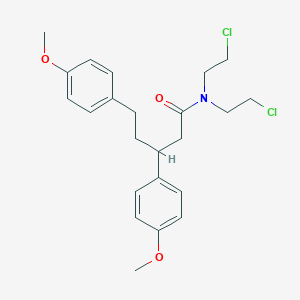
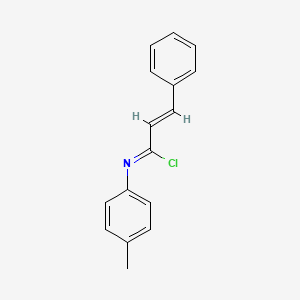
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
